Kyotorphin

Analgesia Opioid Neuropeptide

Kyotorphin (KTP) is the definitive tool for dissecting indirect vs. direct opioidergic mechanisms. Unlike direct μ-opioid agonists, KTP induces endogenous Met-enkephalin release, providing naloxone-reversible yet mechanistically distinct analgesia. Essential for CNS-directed pain research, Alzheimer's biomarker assay development, and enkephalinase inhibition studies. Choose Kyotorphin when indirect opioid peptide release is your experimental endpoint. High purity ≥98% ensures reproducible results.

Molecular Formula C15H23N5O4
Molecular Weight 337.37 g/mol
CAS No. 70904-56-2
Cat. No. B1673678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKyotorphin
CAS70904-56-2
Synonyms(D-Arg(2))-kyotorphin
D-kyotorphin
kyotorphin
kyotorphin, (L-Tyr-D-Arg)-isomer
kyotorphin, 14C-labeled, (L-Tyr-L-Arg)-isomer
kyotorphin, 3H-labeled, (L-Tyr-D-Arg)-isomer
kyotorphin, 3H-labeled, (L-Tyr-L-Arg)-isomer
L-tyrosyl-D-arginine
L-tyrosyl-L-arginine
Tyr-Arg
Molecular FormulaC15H23N5O4
Molecular Weight337.37 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N)O
InChIInChI=1S/C15H23N5O4/c16-11(8-9-3-5-10(21)6-4-9)13(22)20-12(14(23)24)2-1-7-19-15(17)18/h3-6,11-12,21H,1-2,7-8,16H2,(H,20,22)(H,23,24)(H4,17,18,19)/t11-,12-/m0/s1
InChIKeyJXNRXNCCROJZFB-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Kyotorphin (CAS 70904-56-2) Procurement Guide: Endogenous Analgesic Dipeptide for Neuroscience Research


Kyotorphin (L-tyrosyl-L-arginine) is an endogenous neuroactive dipeptide first isolated from bovine brain in 1979 [1]. It functions as an analgesic agent via an indirect opioid mechanism, triggering the release of Met-enkephalin from brain and spinal cord slices rather than binding directly to classical opioid receptors [2]. Its analgesic potency, when administered intracisternally to mice, is approximately 4.2 times greater than that of Met-enkephalin [3]. As a small dipeptide with a molecular weight of 337.38 Da and good solubility in DMSO, Kyotorphin serves as a critical tool compound for investigating non-classical opioid signaling pathways, the physiology of endogenous pain modulation, and as a scaffold for developing novel analgesics with reduced abuse liability [4].

Kyotorphin (CAS 70904-56-2) Research-Use Selection Guide: Why In-Class Analogs Cannot Be Interchanged


Direct substitution of Kyotorphin with structurally similar dipeptides or even its own endogenous precursor (neo-kyotorphin) is scientifically unsound due to quantifiable differences in receptor binding affinity, functional selectivity, and metabolic stability. For instance, while the dipeptide L-leucine-L-arginine (Leu-Arg) binds the Kyotorphin receptor with high affinity (IC50 11.2 nM vs 20.8 nM for Kyotorphin), it acts as a potent antagonist, failing to activate downstream G-protein signaling [1]. Similarly, the pentapeptide neo-kyotorphin (Thr-Ser-Lys-Tyr-Arg), which contains the Kyotorphin unit, exhibits significantly lower in vivo analgesic potency (ED50 195 nmol/mouse) compared to Kyotorphin itself (ED50 34.7 nmol/mouse) [2]. Furthermore, the rapid enzymatic degradation of native Kyotorphin by aminopeptidases necessitates specific stabilized analogs (e.g., D-Kyotorphin, N-methylated derivatives) for in vivo studies requiring systemic administration, precluding the use of generic, unmodified dipeptide stocks [3]. These critical differences in potency, efficacy, and stability directly impact experimental outcomes and compound selection decisions.

Kyotorphin (CAS 70904-56-2) Quantitative Differentiation Data Sheet: Head-to-Head vs. Analogs


Kyotorphin vs. Met-Enkephalin: In Vivo Analgesic Potency (Tail-Pinch Test)

Kyotorphin demonstrates 4.2-fold higher analgesic potency than Met-enkephalin following intracisternal administration in mice, a key differentiator for studies where dose-sparing or enhanced efficacy is critical [1].

Analgesia Opioid Neuropeptide

Kyotorphin vs. Neo-Kyotorphin: Comparative In Vivo Analgesic Efficacy

Kyotorphin is substantially more potent than its larger endogenous precursor, neo-kyotorphin (Thr-Ser-Lys-Tyr-Arg), when directly compared in the same analgesic assay [1].

Pain Endogenous Peptides Analgesia

Kyotorphin vs. In-Class Dipeptides: Kyotorphin Receptor Binding Affinity (IC50)

Kyotorphin exhibits a distinct binding affinity (IC50) for its specific G-protein coupled receptor compared to structurally related dipeptides, with some analogs (e.g., Leu-Arg) showing higher affinity but antagonist activity [1].

Receptor Pharmacology Binding Assay GPCR

Kyotorphin vs. In-Class Dipeptides: In Vitro Inhibitory Activity Against Enkephalin-Degrading Enzyme (DPP)

Kyotorphin demonstrates a unique, selective inhibitory profile against dipeptidyl peptidase (DPP), a key enkephalin-degrading enzyme, distinguishing its mechanism from other related peptides like neo-kyotorphin [1].

Enzymology Enkephalinase Protease Inhibition

Kyotorphin (CAS 70904-56-2) Validated Application Scenarios for Scientific and Industrial Use


Investigating Non-Classical Opioid Signaling and Met-Enkephalin Release Mechanisms

Use Kyotorphin as the prototypical agonist for the Kyotorphin receptor. Its 4.2-fold higher analgesic potency than Met-enkephalin [1] and its unique mechanism of inducing endogenous opioid release [2] make it an essential tool for dissecting G-protein coupled receptor (GPCR) pathways distinct from classical μ-opioid receptor signaling. This is critical for developing novel analgesics with reduced side effect profiles.

Studying the Modulation of Pain Pathways and Endogenous Analgesic Tone

Employ Kyotorphin in vivo to map central pain circuits. Its potent activity in the tail-pinch test (ED50 34.7 nmol/mouse) [3] and long duration of action compared to Met-enkephalin [4] provide a robust pharmacological window for behavioral and electrophysiological studies aimed at understanding the physiological role of the kyotorphinergic system in pain modulation.

Validating Novel Kyotorphin Receptor Antagonists and Agonists

Utilize Kyotorphin as the reference agonist in receptor binding assays. Its well-characterized binding affinity (IC50 20.8 nM) [5] serves as a quantitative benchmark for screening and validating novel Kyotorphin receptor ligands, such as derivatives designed for enhanced metabolic stability or brain permeability. The known antagonist, Leu-Arg (IC50 11.2 nM), provides a control for functional selectivity.

Investigating Enkephalinase-Independent Pathways of Opioid Analgesia

Leverage Kyotorphin's unique inhibitory profile against dipeptidyl peptidase (IC50 18 μM) [6] to study the interplay between enkephalin release and degradation. Unlike direct enkephalinase inhibitors, Kyotorphin provides a more nuanced tool for examining how the endogenous opioid system can be modulated upstream of receptor activation, offering insights into mechanisms of pain resilience and vulnerability.

Technical Documentation Hub

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